molecular formula C12H13BrN2O B12073841 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide

Cat. No.: B12073841
M. Wt: 281.15 g/mol
InChI Key: RNOADWRDYCPSDL-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide (C₁₂H₁₃BrN₂O, MW: 281.16) is a brominated indole derivative characterized by a carboxylic acid amide group at position 4 and an isopropyl substituent at position 1 of the indole core (Figure 1). Its synthesis typically involves coupling reactions to introduce the amide group, followed by bromination at position 6 . Key structural features include:

  • Bromine at C-6: Enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding) .
  • Amide group at C-4: Facilitates hydrogen bonding, critical for target binding in pharmacological contexts .

Spectroscopic data (¹H-NMR, ¹³C-NMR, HRESIMS) confirm the substitution pattern, with HMBC correlations linking the isopropyl and amide groups to the indole backbone .

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

6-bromo-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C12H13BrN2O/c1-7(2)15-4-3-9-10(12(14)16)5-8(13)6-11(9)15/h3-7H,1-2H3,(H2,14,16)

InChI Key

RNOADWRDYCPSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Indole Ring Formation via Fischer Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves cyclizing a phenylhydrazine with a carbonyl compound (e.g., ketones or aldehydes) under acidic conditions. For 1-isopropyl substitution, the reaction typically employs methyl isopropyl ketone, which directs the formation of the indole structure with the isopropyl group pre-installed at the 1-position.

Bromination at the 6-Position

Electrophilic bromination of the indole ring is guided by the electron-donating isopropyl group at the 1-position, which directs bromine to the 6-position. Reactions using bromine (Br₂) in dichloromethane at 0–5°C achieve regioselective substitution, though N-bromosuccinimide (NBS) in dimethylformamide (DMF) offers improved control for temperature-sensitive substrates.

Stepwise Preparation Methods

Synthesis of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic Acid

The carboxylic acid precursor is synthesized via oxidation of a 4-methyl group or carboxylation using carbon dioxide under strong base conditions. A documented protocol involves:

  • Oxidation : Treating 4-methyl-1-isopropylindole with potassium permanganate (KMnO₄) in acidic medium.

  • Bromination : Reacting the intermediate with NBS in DMF at 25°C for 12 hours.

Amidation of the Carboxylic Acid

Conversion of the carboxylic acid to the amide is achieved through coupling reagents. A patent-published method (WO2011140324A1) outlines the following optimized procedure:

Step Reagents/Conditions Yield Purity
ActivationHATU, DIPEA, DMF, 0°C to RT, 1 hour
AmidationNH₄Cl, 12 hours, RT78%95%
PurificationReverse-phase HPLC (ACN/H₂O gradient)>99%

This method avoids the need for isolating unstable acid chlorides, leveraging HATU’s efficiency in activating carboxylic acids directly.

Alternative Amidation Approaches

Acid Chloride Intermediate Route

Forming the acid chloride prior to amidation offers a traditional pathway:

  • Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) at reflux for 3 hours.

  • Ammonolysis : React the acid chloride with aqueous ammonia at 0°C, yielding the amide after extraction.

While this method is cost-effective, it requires stringent moisture control and offers lower yields (~65%) compared to coupling reagent-based approaches.

Microwave-Assisted Amidation

Emerging techniques utilize microwave irradiation to accelerate reactions. A trial combining the carboxylic acid with ammonium acetate and HOBt in DMF achieved 82% yield in 15 minutes at 100°C, demonstrating reduced reaction times without compromising purity.

Critical Analysis of Methodologies

The table below contrasts key amidation methods:

Method Reagents Time Yield Advantages Limitations
HATU-mediatedHATU, DIPEA, NH₄Cl12 h78%High purity, mild conditionsCostly reagents
Acid ChlorideSOCl₂, NH₃5 h65%Low costMoisture-sensitive, lower yield
MicrowaveHOBt, NH₄OAc0.25 h82%Rapid, energy-efficientSpecialized equipment required

Coupling reagents like HATU provide superior yields and purity but increase production costs. Conversely, classical acid chloride routes remain viable for large-scale synthesis despite moderate efficiency.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Employed in the patent method for final purification, using a C18 column with acetonitrile/water (0.1% TFA) to achieve >99% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the amide from unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR : Key signals include the isopropyl doublet at δ 1.45 ppm (6H) and the indole NH singlet at δ 10.2 ppm.

  • HRMS : Calculated for C₁₂H₁₃BrN₂O [M+H]⁺: 281.15, observed: 281.14 .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 6 enables palladium-catalyzed cross-coupling reactions, a critical step in derivatization for biological activity optimization.

Example Reaction ( ):
6-Bromo-1-isopropyl-1H-indole-4-carboxamide undergoes Suzuki coupling with 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine under microwave conditions.

Conditions Outcome
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂Substituted pyridine introduced at position 6.
Solvent: 1,2-dimethoxyethane/H₂OYield: Not explicitly stated; purified via reverse-phase HPLC.
Base: Na₂CO₃, 140°C (microwave), 10 minProduct: 1-isopropyl-N-((2-methoxy-4,6-dimethylpyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide derivative.

This reaction highlights the compound’s utility in constructing polycyclic scaffolds for drug discovery.

Amide Bond Formation and Stability

The amide group at position 4 is synthesized via carbodiimide-mediated coupling and remains stable under standard reaction conditions.

Synthetic Route ( ):
6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid is converted to the corresponding amide using (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine.

Reagents Conditions Yield
EDAC, HOAt, N-methylmorpholineDMSO, room temperature, 16 hrs217 mg
Workup: Dichloromethane/water extractionPurification: Not required; direct isolation.

The amide bond remains intact during subsequent Suzuki coupling, demonstrating its robustness under palladium catalysis.

Functionalization via Buchwald–Hartwig Amination

While not directly documented for this compound, analogous brominated indoles undergo C–N coupling at position 6 (e.g., ).

Hypothetical Pathway ( ):
6-Bromo-1-isopropyl-1H-indole-4-carboxamide could react with substituted anilines or benzylamines under Pd(OAc)₂/XPhos catalysis.

Reagents Expected Outcome
Pd(OAc)₂, Cs₂CO₃, XPhos, 1,4-dioxaneIntroduction of amine substituents at position 6.
110°C, 2–4 hrsPotential for diversifying pharmacological properties.

Hydrolysis of the Amide Group

The amide functional group can be hydrolyzed to regenerate the carboxylic acid under basic conditions, though this is typically avoided in synthetic routes.

General Conditions ( ):

Reagents Conditions Outcome
NaOH, H₂O80°C, 1–3 hrsCarboxylic acid derivative.

Halogen Exchange Reactions

The bromine atom may participate in halogen-exchange reactions (e.g., Finkelstein), though no direct examples are reported. Such reactions would require careful optimization to avoid indole ring degradation.

Scientific Research Applications

Structural Insights

Recent studies have utilized structure-kinetic relationship analysis to understand how modifications to the indole scaffold affect binding affinity and selectivity towards EZH2. For instance, substituents at the C6 position of the indole ring influence the compound's binding dynamics, with bromo and alkyl groups enhancing interaction with the enzyme's active site .

Cancer Therapy

The inhibition of EZH2 by 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide presents a potential strategy for cancer treatment. By disrupting EZH2 activity, this compound can lead to decreased proliferation of cancer cells and increased apoptosis. Various derivatives have shown IC50 values in the low nanomolar range, indicating potent inhibitory effects against cancer cell lines .

Neurodegenerative Diseases

Research has also highlighted the compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural features have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in cognitive decline through their role in neurotransmitter degradation . The selectivity of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide for these enzymes could be beneficial in developing treatments that enhance cholinergic signaling without significant side effects.

Case Studies and Research Findings

Several studies illustrate the efficacy of this compound in various applications:

StudyFocusFindings
EZH2 InhibitionDemonstrated IC50 values < 10 nM against EZH2, highlighting its potential as an anticancer agent.
NeuroprotectionShowed inhibition profiles against AChE and BChE, suggesting potential for cognitive enhancement in Alzheimer's models.
Structure-Kinetic RelationshipsIdentified key interactions between the indole scaffold and EZH2, leading to optimized derivatives with improved potency.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

Substituent Variations at N-1 and C-4

The biological and physicochemical properties of brominated indoles are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula MW N-1 Substituent C-4 Substituent Key Properties/Activities References
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide C₁₂H₁₃BrN₂O 281.16 Isopropyl Carboxylic acid amide Synthetic intermediate; potential CNS activity inferred from structural analogs
6-Bromo-1H-indole-4-carboxylic acid methylamide C₁₀H₉BrN₂O 253.11 H Methylamide Reduced steric bulk; lower lipophilicity (logP ~2.1)
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide C₁₃H₁₃BrN₃O 307.17 Cyclopentyl Carboxylic acid amide Anticancer (IC₅₀: 0.8–5.2 µM), antiangiogenic, and antioxidant activity
6-Bromo-N-propionyltryptamine C₁₃H₁₅BrN₂O 317.03 H (tryptamine) Propionylamide Neuroprotective potential; structural similarity to serotonin derivatives

Key Observations :

  • Cyclopentyl substituents in indazole analogs (e.g., ) further improve anticancer activity, likely due to increased hydrophobic interactions .
  • C-4 Amide vs. Ester: Methyl ester derivatives (e.g., 6-bromo-4-indolecarboxylic acid methyl ester, C₁₀H₈BrNO₂) exhibit lower polarity and higher volatility but lack hydrogen-bonding capacity, limiting their use in drug design .
  • Biological Activity : The cyclopentyl-indazole analog () demonstrates potent anticancer activity, while tryptamine derivatives () show neuroprotective effects, suggesting that the indole/indazole core and side-chain length (e.g., propionyl vs. acetyl) dictate target specificity .

Halogen Substitution Patterns

Bromine at C-6 is a common feature in bioactive indoles. Comparisons with fluoro- and chloro-substituted analogs reveal:

  • 6-Bromo-4-fluoro-1H-indole (C₈H₅BrFN, MW: 214.03): The additional fluorine at C-4 increases electronegativity and metabolic stability but reduces polar surface area (15.8 Ų vs. 46.2 Ų for the target compound) .
  • Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C₁₃H₁₂ClNO₂): Chlorine at C-4 in a quinoline system shows distinct electronic effects, emphasizing the role of heterocycle choice in modulating reactivity .

Biological Activity

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide is a synthetic compound belonging to the indole family, characterized by a bromine atom at the 6th position, an isopropyl group at the 1st position, and a carboxylic acid amide group at the 4th position of the indole ring. Its molecular formula is C12H14BrN2O2, with a molecular weight of approximately 295.17 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial and potential anticancer properties.

Antimicrobial Activity

Research indicates that 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For instance, a study reported that it effectively inhibited Enterococcus faecium , Staphylococcus aureus , and Bacillus subtilis , with inhibition zone diameters of 17 mm, 8 mm, and 10 mm respectively .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has demonstrated antioxidant activity. Using the DPPH assay, it was found to have a moderate inhibition rate compared to standard antioxidants. The antioxidant activity was assessed through various methods, including ABTS assays, where it showed promising results but was still lower than traditional antioxidants .

The biological activities of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide are attributed to its ability to interact with specific biological targets. It can bind to various receptors and enzymes, modulating their activities and leading to significant biological effects. This interaction is crucial for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesDifferences
6-Bromo-1H-indole-4-carboxylic acidLacks isopropyl and amide groupsSimpler structure, fewer biological activities
6-Bromo-1-cyclopentyl-1H-indole-4-carboxylic acidContains cyclopentyl instead of isopropylDifferent steric properties affecting biological activity
6-Bromo-1H-indazole-4-carboxaldehydeContains an indazole ringDifferent ring structure leading to distinct properties

The presence of both the isopropyl group and the carboxylic acid amide group in 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide enhances its chemical reactivity and biological activity compared to these similar compounds.

Synthesis and Characterization

The synthesis of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide involves several chemical reactions that allow for the creation of diverse derivatives with enhanced biological activities. Various methods have been employed to optimize yield and purity during its production .

Therapeutic Applications

The compound's potential therapeutic applications are supported by studies indicating its activity against infectious agents and its role as an antioxidant. Additionally, molecular docking studies have suggested that it may serve as a scaffold for developing new drugs targeting specific diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide?

  • Methodological Answer : A two-step approach is recommended: (1) Boc protection of the indole nitrogen to prevent side reactions, followed by (2) amidation using coupling agents like EDCI/HOBt in dichloromethane. This method minimizes competing esterification and ensures high amide yield, as demonstrated in analogous indole-carboxamide syntheses . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical to isolate the product.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the bromine and isopropyl substituents (e.g., deshielded aromatic protons and methyl splitting patterns). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95%. For stereochemical analysis, 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements of substituents .

Q. What solvent systems are suitable for solubility and reaction optimization?

  • Methodological Answer : The compound exhibits limited solubility in polar protic solvents. Use DMSO or DMF for stock solutions, and optimize reaction conditions with co-solvents like THF:water (4:1) to enhance reactivity. Pre-saturation with inert gas (N2/Ar) prevents oxidative degradation during reactions .

Advanced Research Questions

Q. How can structural discrepancies in NMR data between synthetic batches be resolved?

  • Methodological Answer : Contradictions in aromatic proton signals may arise from rotamers or residual solvents. Employ variable-temperature NMR (e.g., 25°C to 60°C) to identify dynamic processes. For persistent ambiguities, X-ray crystallography or computational modeling (DFT) provides definitive structural confirmation .

Q. What strategies are recommended for investigating structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing bromine with chlorine or altering the isopropyl group). Compare bioactivity in assays (e.g., kinase inhibition or antimicrobial activity) using dose-response curves and molecular docking studies. Cross-reference SAR data with structurally related indole-4-carboxamides, such as marine-derived analogs, to identify key pharmacophores .

Q. How should researchers address low yields in amidation reactions?

  • Methodological Answer : Low yields often stem from poor activation of the carboxylic acid. Optimize by testing alternative coupling agents (e.g., HATU or PyBOP) and increasing reaction time (12–24 hours). Monitor reaction progress via TLC or LC-MS. If byproducts persist, introduce scavenger resins (e.g., polymer-bound isocyanate) to sequester unreacted intermediates .

Q. What experimental designs are suitable for evaluating its potential as a kinase inhibitor?

  • Methodological Answer : Use competitive binding assays (e.g., ATP-Glo kinase assay) to measure IC50 values against target kinases (e.g., JAK2 or EGFR). Pair this with cellular proliferation assays (e.g., MTT in cancer cell lines) to correlate inhibition with cytotoxicity. Compare results to known inhibitors like Selumetinib derivatives to assess relative potency .

Methodological Notes

  • Safety Protocols : Brominated indoles may exhibit toxicity (H302/H315). Use fume hoods, nitrile gloves, and adhere to GHS guidelines outlined for structurally similar bromo-indazoles .
  • Data Interpretation : For conflicting bioassay results, validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity). Statistical tools like ANOVA or Bayesian modeling help distinguish experimental noise from true biological effects .

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